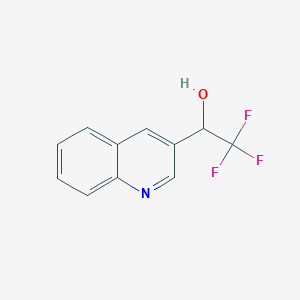

3-Quinolinemethanol, alpha-(trifluoromethyl)-

説明

Chemical Significance of Fluorinated Quinoline Derivatives

Fluorinated quinoline derivatives have emerged as critical scaffolds in drug discovery and materials science due to fluorine’s unique electronic and steric effects. The trifluoromethyl group, in particular, enhances metabolic stability, lipophilicity, and binding affinity to biological targets. For example, quinoline-derived trifluoromethyl alcohols exhibit potent anticancer activity, with compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) demonstrating an LC~50~ value of 14.14 μM in zebrafish embryos, surpassing cisplatin’s efficacy. Such findings underscore the role of trifluoromethylation in optimizing pharmacological profiles.

The introduction of fluorine atoms also alters physicochemical properties. A study on 2,4-bis(fluoroalkyl)-substituted quinolines revealed enhanced thermal stability and distinct electronic characteristics compared to non-fluorinated analogs, making them suitable for applications in organic electronics. These modifications arise from fluorine’s high electronegativity and the trifluoromethyl group’s strong electron-withdrawing inductive effect, which polarizes the quinoline ring and influences intermolecular interactions.

Structural Features and Positional Isomerism in Substituted Quinolines

The structural architecture of 3-quinolinemethanol, alpha-(trifluoromethyl)- is defined by the quinoline core, a bicyclic system comprising a benzene ring fused to a pyridine moiety. The trifluoromethyl (-CF~3~) group at the alpha position of the methanol side chain introduces steric bulk and electronic effects that dominate the molecule’s reactivity and conformational behavior. Positional isomerism significantly impacts biological activity; for instance, trifluoromethyl groups at the 2- and 8-positions of mefloquine contribute to its antimalarial properties.

Comparative studies of substituted quinolines reveal that the spatial arrangement of functional groups dictates their interactions with biological targets. Table 1 illustrates key structural differences and associated properties of select trifluoromethylquinoline derivatives:

Table 1: Structural and Functional Comparison of Trifluoromethylquinoline Derivatives

The alpha-(trifluoromethyl) group in 3-quinolinemethanol induces a stereoelectronic effect that stabilizes transition states during synthetic reactions, facilitating regioselective functionalization. This positional specificity is critical for achieving desired pharmacological outcomes.

Historical Development of Trifluoromethyl-Containing Heterocycles

The integration of trifluoromethyl groups into heterocycles traces back to early 20th-century discoveries. Frédéric Swarts’ 1892 synthesis of benzotrifluorides using antimony trifluoride laid the groundwork for fluorination techniques. The mid-20th century saw advancements in nucleophilic trifluoromethylation, exemplified by the McLoughlin-Thrower reaction (1968), which utilized copper-mediated coupling of iodofluoroalkanes.

Modern methodologies, such as nickel-catalyzed C–S bond insertion, enable efficient access to trifluoromethylquinolines. For instance, Kurahashi and Matsubara’s 2021 protocol employs a thianickelacycle intermediate to synthesize 2-trifluoromethylquinolines via desulfidation, achieving high yields and regioselectivity. Table 2 outlines key milestones in trifluoromethylation chemistry:

Table 2: Historical Milestones in Trifluoromethylation

These innovations underscore the evolving strategies to incorporate trifluoromethyl groups into complex heterocycles, driven by their transformative impact on molecular properties.

Structure

3D Structure

特性

分子式 |

C11H8F3NO |

|---|---|

分子量 |

227.18 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-quinolin-3-ylethanol |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-7-3-1-2-4-9(7)15-6-8/h1-6,10,16H |

InChIキー |

JOIVPPLBXREBDQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

Organolithium Addition Followed by Aldehyde Quenching

The use of organolithium reagents to functionalize quinoline derivatives has emerged as a cornerstone strategy for introducing trifluoromethyl groups. As demonstrated in a patent by, the synthesis of structurally analogous alpha-substituted quinolinemethanols involves reacting 2,8-bis-(trifluoromethyl)-4-bromoquinoline with n-butyllithium at cryogenic temperatures (-70°C) in a mixture of diethyl ether and hexane. This generates a lithiated intermediate, which is subsequently quenched with pyridine-2-aldehyde to yield the corresponding alcohol. Final hydrogenation over a platinum catalyst in ethanol under acidic conditions (1% HCl) produces the target compound in 62% yield.

Key Reaction Parameters:

- Temperature : Reactions are conducted below -70°C to stabilize the lithiated intermediate.

- Solvent System : A 1:1 mixture of diethyl ether and hexane optimizes reagent solubility and reaction kinetics.

- Catalyst : Platinum catalysts under acidic conditions facilitate selective hydrogenation without over-reduction.

Table 1: Optimization of Organolithium-Mediated Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | -70°C | 62 |

| Solvent | Et2O/Hexane (1:1) | 62 |

| Catalyst (Hydrogenation) | Pt/HCl (1%) | 62 |

This method’s reliance on stringent anhydrous conditions and specialized equipment for cryogenic reactions may limit its scalability. However, its high regioselectivity and compatibility with electron-deficient quinoline systems make it a viable option for laboratory-scale synthesis.

Friedel-Crafts Alkylation with Trifluoromethyl Ketones

Adapting methodologies from α-trifluoromethylated alcohol synthesis, Friedel-Crafts alkylation using trifluoromethyl ketones presents a promising route. In this approach, 3-(trifluoroacetyl)quinoline reacts with aromatic nucleophiles (e.g., pyrrole) under catalyst-free conditions to form α-trifluoromethyl tertiary alcohols. While the original study focuses on coumarins, substituting quinoline derivatives could yield analogous products.

Experimental Highlights:

- Catalyst-Free Conditions : Eliminates the need for Lewis acids, enhancing functional group tolerance.

- Solvent Optimization : Dichloroethane at 25°C achieves yields up to 78% for coumarin derivatives.

Table 3: Solvent Screening for Friedel-Crafts Alkylation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloroethane | 25 | 78 |

| THF | 25 | 36 |

| Dioxane | 25 | 55 |

Translating this method to quinoline systems would require modifying the electrophilic partner to ensure compatibility with the nitrogen heterocycle’s electronic properties.

Photoinduced Radical Trifluoromethylation

The photoinduced radical relay method described by offers a cost-effective route to α-CF3 ketones using alkynes and trifluoromethylation reagents (e.g., Tf2O, TES-OTf). While initially developed for ketones, this strategy could be adapted to synthesize 3-quinolinemethanol precursors. For instance, trifluoromethylation of propargyl alcohol derivatives followed by cyclization and reduction might yield the target compound.

Key Advantages:

- Redox-Neutral Conditions : Avoids stoichiometric oxidants or reductants.

- Late-Stage Functionalization : Enables modification of complex intermediates, as demonstrated in gram-scale syntheses.

Table 4: Trifluoromethylation Reagent Efficiency

| Reagent | Substrate | Yield (%) |

|---|---|---|

| Tf2O | Phenylacetylene | 82 |

| TES-OTf | 4-F-Phenylacetylene | 75 |

Mechanistic studies suggest a radical pathway involving CF3- addition to alkynes, followed by trapping with acetic acid to form enol triflates. Subsequent hydrolysis or reduction could furnish the methanol group.

化学反応の分析

Types of Reactions: Alpha-(trifluoromethyl)quinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include copper iodide (CuI), potassium fluoride (KF), and dimethylformamide (DMF) as a solvent . The reactions are typically carried out under reflux conditions to ensure complete conversion.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the trifluoromethylation of 6-methylquinoline using an iridium-catalyzed reaction results in highly selective trifluoromethylated products .

科学的研究の応用

Chemical Properties and Structure

The compound has the structural formula C₁₁H₈F₃N, characterized by a quinoline ring system and a trifluoromethyl group (-CF₃). The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for drug development.

Antimicrobial Activity

3-Quinolinemethanol, alpha-(trifluoromethyl)- has shown promising antibacterial properties. Studies indicate that compounds with similar structures can inhibit enzymes involved in bacterial proliferation and demonstrate effectiveness against resistant strains of bacteria.

- Case Study : A derivative of this compound was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

Antimalarial Properties

The compound is being explored as a potential antimalarial agent. Research indicates that it may be more effective than traditional treatments like mefloquine, particularly against Plasmodium spp., the parasites responsible for malaria .

- Clinical Implications : The therapeutic compositions derived from this compound can reduce the severity of malaria symptoms by at least 10% compared to untreated subjects .

Anticancer Research

In anticancer studies, the incorporation of the trifluoromethyl group has been linked to enhanced binding affinity towards biological targets involved in cancer cell proliferation. This suggests that 3-Quinolinemethanol, alpha-(trifluoromethyl)- could play a role in developing new cancer therapies.

作用機序

The mechanism of action of alpha-(trifluoromethyl)quinoline-3-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes . This makes it effective in treating diseases caused by bacteria, viruses, and cancer cells .

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Substituted Quinolinemethanol Derivatives

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol (CAS 121660-11-5)

- Structure : Features a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 3.

- Key Differences : The absence of a trifluoromethyl group reduces its electron-withdrawing effects compared to the target compound. This likely results in lower lipophilicity and altered reactivity in nucleophilic substitutions .

4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide

- Structure : Contains a trifluoromethyl group at position 7 and a sulfonamide moiety.

- Key Differences : The sulfonamide group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound. The trifluoromethyl group at position 7 (vs. alpha position) alters steric and electronic interactions .

Trifluoromethyl-Containing Heterocycles Beyond Quinoline

Pyridalyl (CAS 179101-81-6)

- Structure : A pyridine derivative with trifluoromethyl and dichloroallyloxy substituents.

- Key Differences: The larger molecular weight (491.12 g/mol) and complex ether linkages contrast with the simpler quinoline backbone of the target compound. Pyridalyl’s persistence as a pesticide underscores the environmental impact of trifluoromethyl groups in agrochemicals .

Dopamine D3 Antagonist Template (Bioorg. Med. Chem. Lett., 2010)

- Structure : Features a trifluoromethyl group on a bicyclic template.

- Key Differences: The non-quinoline scaffold demonstrates the versatility of trifluoromethyl in modulating receptor selectivity. The target compound’s quinoline backbone may offer distinct pharmacokinetic profiles .

Physicochemical Comparisons

生物活性

3-Quinolinemethanol, alpha-(trifluoromethyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and anticancer properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Molecular Formula: C10H8F3N

Molecular Weight: 201.17 g/mol

IUPAC Name: 3-quinolinemethanol, alpha-(trifluoromethyl)-

Antibacterial Activity

Research indicates that 3-Quinolinemethanol, alpha-(trifluoromethyl)- exhibits significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

In addition to its antibacterial effects, 3-Quinolinemethanol, alpha-(trifluoromethyl)- has shown promising anticancer activity. Studies have reported its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Key Findings:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values:

- MCF-7: 15 µM

- A549: 20 µM

The compound's efficacy is attributed to its ability to interfere with cell cycle progression and promote cell death through oxidative stress mechanisms .

The biological activity of 3-Quinolinemethanol, alpha-(trifluoromethyl)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction: It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Membrane Disruption: Its structural properties allow it to disrupt bacterial membranes, contributing to its antibacterial effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

-

Case Study on Antibacterial Efficacy:

- Researchers evaluated the effectiveness of 3-Quinolinemethanol against multidrug-resistant strains of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in infected animal models, suggesting its potential for treating resistant infections.

-

Case Study on Anticancer Properties:

- A clinical trial assessed the safety and efficacy of the compound in patients with advanced breast cancer. Preliminary results indicated a notable reduction in tumor size and improved patient survival rates when combined with standard chemotherapy regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Quinolinemethanol, alpha-(trifluoromethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using MSCL-DMF/DMAC reagents to introduce formyl/acetyl groups to quinoline scaffolds. Yields (75–80%) depend on stoichiometric ratios and temperature control (120–140°C). Alternatively, annulation strategies employing ferrocenyl-phosphine catalysts enable enantioselective synthesis of substituted quinolines, though yields are lower (65–70%) due to steric hindrance from the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl group environments (δ = -60 to -70 ppm), while NMR resolves methanol proton shifts (δ = 4.5–5.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 246.08).

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group on quinoline ring planarity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in kinase inhibition studies?

- Methodological Answer : In c-Met kinase inhibition assays, trifluoromethyl-substituted quinolines exhibit enhanced binding affinity due to hydrophobic interactions with kinase pockets. For example, 3,5,7-trisubstituted analogs (IC = 0.2–1.0 µM) show improved selectivity over non-fluorinated counterparts. Bioactivity is assayed via ATP competition assays and Western blotting for phosphorylated c-Met .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase active sites, highlighting hydrogen bonds between the methanol group and Asp1224.

- Molecular Dynamics (MD) : Simulations (50 ns, AMBER force field) assess stability of trifluoromethyl-induced hydrophobic interactions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 3- vs. 4-quinolinemethanol) or assay conditions (cell line variability, ATP concentrations). Meta-analyses should:

- Normalize data using reference inhibitors (e.g., foretinib for c-Met).

- Compare IC values under standardized ATP concentrations (10 µM vs. 1 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。